molecular formula C12H10BrN3O B4615965 N-(2-bromophenyl)-N'-3-pyridinylurea

N-(2-bromophenyl)-N'-3-pyridinylurea

Cat. No.: B4615965
M. Wt: 292.13 g/mol
InChI Key: XOXWHFYHRDPFBW-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N'-3-pyridinylurea is a useful research compound. Its molecular formula is C12H10BrN3O and its molecular weight is 292.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.00072 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research has demonstrated various synthesis techniques for compounds related to "N-(2-bromophenyl)-N'-3-pyridinylurea," showcasing their versatility in chemical reactions. For example, the synthesis of complex halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene through ring halogenations highlights the utility of bromophenyl compounds in producing mixed halogenated products (Bovonsombat & Mcnelis, 1993). Additionally, the development of efficient methods for amide bond formation with minimal epimerization, utilizing pyridine and T3P, illustrates the chemical versatility and potential for creating diverse molecular architectures (Dunetz et al., 2011).

Biological Activities

Several studies have focused on the biological activities of compounds structurally related to "this compound." Research into the anticonvulsant properties of N-phenyl-N'-pyridinylureas has revealed compounds with promising profiles for treating seizures, underscoring the therapeutic potential of such molecules (Pavia et al., 1990). Additionally, compounds exhibiting antiretroviral activity and the ability to inhibit DNA viruses have been identified, highlighting the broad spectrum of biological activities that these chemical frameworks can possess (Hocková et al., 2003).

Role as Intermediates

Compounds like "this compound" serve as critical intermediates in the synthesis of various biologically active molecules. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating bioactive compounds, showcases the role of bromophenyl and pyridinyl units in medicinal chemistry (Wang et al., 2016).

Properties

IUPAC Name

1-(2-bromophenyl)-3-pyridin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O/c13-10-5-1-2-6-11(10)16-12(17)15-9-4-3-7-14-8-9/h1-8H,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXWHFYHRDPFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CN=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.